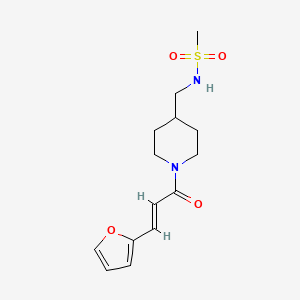

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide

Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic small molecule characterized by a piperidine scaffold functionalized with a furan-acryloyl group and a methanesulfonamide moiety. The compound’s structure integrates:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, often utilized in medicinal chemistry for its conformational flexibility and bioavailability enhancement.

- Furan-acryloyl group: The furan ring (a five-membered oxygen-containing heterocycle) conjugated to an α,β-unsaturated carbonyl system (acryloyl) may confer electron-rich properties and reactivity toward nucleophilic targets.

- Methanesulfonamide (-SO₂NHCH₃): A sulfonamide group known for its role in enzyme inhibition (e.g., carbonic anhydrases, kinases) and metabolic stability .

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-6-8-16(9-7-12)14(17)5-4-13-3-2-10-20-13/h2-5,10,12,15H,6-9,11H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCABVZDSCILJH-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps:

Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.

Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving suitable precursors.

Coupling reaction: The furan-2-yl acrylate is then coupled with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Methanesulfonamide addition: Finally, the methanesulfonamide group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide can undergo various types of chemical reactions:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylate group can be reduced to form the corresponding saturated compound.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated piperidine derivatives.

Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide has shown promise as a scaffold for the development of new pharmaceuticals targeting neurological disorders. Its structural components may interact with specific receptors or enzymes involved in neuroprotection and neurotransmission modulation.

Organic Synthesis

This compound can serve as an intermediate in synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enhancing its utility in organic synthesis pathways.

Biological Studies

Research has indicated that compounds containing furan and piperidine moieties exhibit significant biological activity. (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide can be utilized in studies investigating the biological effects of these derivatives on cellular processes.

Industrial Applications

The compound's properties may extend to industrial applications where its chemical reactivity can be harnessed for the development of new materials or processes.

Preparation Methods

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide typically involves several steps:

- Formation of Furan-2-Yl Acrylate : This is achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.

- Piperidine Ring Formation : The piperidine ring is synthesized via cyclization reactions involving suitable precursors.

- Coupling Reaction : The furan-2-yl acrylate is coupled with the piperidine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Methanesulfonamide Addition : Finally, the methanesulfonamide group is introduced through nucleophilic substitution reactions.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : The furan ring can be oxidized to form furan derivatives.

- Reduction : The acrylate group can be reduced to yield saturated compounds.

- Substitution : The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly employed in these reactions.

Case Studies and Research Findings

Recent studies have evaluated the pharmacological properties of similar compounds, highlighting their potential anticancer activities. For instance, compounds derived from furan and piperidine structures have demonstrated significant efficacy against various cancer cell lines, indicating that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide may also possess similar therapeutic potential.

| Study | Findings |

|---|---|

| Study A | Demonstrated anticancer activity in vitro against human tumor cells with GI50 values indicating effectiveness. |

| Study B | Explored neuroprotective effects through modulation of neurotransmitter systems, suggesting potential for treating neurological disorders. |

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in the nervous system, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to neurotransmission and neuroprotection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a furan-acryloyl-piperidine core and methanesulfonamide. Below is a comparative analysis with analogous molecules from peer-reviewed sources and patents:

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonamide Variations: The methanesulfonamide group in the target compound contrasts with the trifluoromethyl-benzenesulfonamide in its analog (Table 1, Row 2). In chromen-pyrazolo-pyrimidine derivatives (Row 3), methanesulfonamide contributes to kinase inhibition but requires a larger aromatic core for target binding, evidenced by its higher molecular weight (603.0 vs. ~400–450 for piperidine-based analogs).

Core Structure Impact: Piperidine vs. Benzimidazole: Piperidine-based compounds (Rows 1–2) exhibit greater conformational flexibility than rigid benzimidazoles (Row 4), which may influence binding kinetics to dynamic enzyme active sites. Furan-Acryloyl vs. Chromen: The furan-acryloyl system’s α,β-unsaturated carbonyl may enable covalent binding to cysteine residues (e.g., in kinases), whereas chromen derivatives rely on π-π stacking with aromatic amino acids.

Synthetic Accessibility :

- The target compound’s synthesis likely involves amide coupling between 3-(furan-2-yl)acryloyl chloride and piperidin-4-ylmethylamine, followed by sulfonylation with methanesulfonyl chloride. This contrasts with the multi-step protocols for pyrazolo-pyrimidine derivatives (e.g., Suzuki coupling, palladium catalysis).

Biological Activity

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound characterized by its diverse functional groups, including a furan ring, a piperidine moiety, and a sulfonamide group. This structural diversity suggests a potential for various biological activities, making it an interesting candidate for pharmacological research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

IUPAC Name: (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide

Molecular Formula: CHNOS

Molecular Weight: 320.41 g/mol

CAS Number: 1235677-20-9

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

1. Tyrosinase Inhibition

One of the primary biological activities investigated is the compound's inhibitory effect on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are of significant interest for cosmetic applications and potential treatments for hyperpigmentation disorders.

Experimental Findings:

- A series of derivatives, including this compound, were synthesized and tested for their tyrosinase inhibitory activity.

- The results indicated that certain derivatives exhibited potent inhibition, suggesting that modifications to the structure could enhance efficacy.

2. Antibacterial Properties

The presence of the sulfonamide group in the compound is associated with antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Research Data:

- Preliminary studies suggest that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide may exhibit antibacterial properties against various strains of bacteria, although specific data on activity levels remain limited .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within biological systems. For instance:

- Enzyme Inhibition: The compound may bind to the active site of tyrosinase, preventing substrate access and thereby inhibiting melanin production.

- Receptor Modulation: It may also interact with receptors involved in inflammatory responses or microbial defense mechanisms, although further studies are necessary to elucidate these pathways.

Case Studies and Experimental Data

A comprehensive analysis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide has been conducted in various experimental settings:

Q & A

Basic: What synthetic strategies are effective for preparing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Functionalization of the piperidine ring. For example, 1-benzylpiperidin-4-yl intermediates are prepared via reductive amination or nucleophilic substitution, followed by deprotection .

- Step 2 : Introduction of the furan-acryloyl moiety via a Heck coupling or Knoevenagel condensation to ensure (E)-stereoselectivity .

- Step 3 : Methanesulfonamide coupling using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity. LC-MS or H NMR validates intermediate structures .

Basic: How is the stereochemistry and crystal structure of this compound confirmed?

- X-ray crystallography : Resolves the (E)-configuration of the acryloyl group and piperidine chair conformation. For example, analogous sulfonamides show intramolecular H-bonding between the sulfonyl oxygen and NH groups, stabilizing the structure .

- NMR spectroscopy : H NMR coupling constants ( for trans-olefinic protons) confirm the (E)-geometry. C NMR identifies carbonyl (165–170 ppm) and sulfonamide (45–50 ppm) signals .

Advanced: What computational methods predict its antiviral activity, and how do they align with experimental data?

- Molecular docking : Studies on similar methanesulfonamides (e.g., N-(3-(1-benzoylpyrazolyl)phenyl)methanesulfonamide) show binding to monkeypox virus (MPXV) DNA polymerase (DPol) with docking scores of to kcal/mol, competitive with FDA-approved drugs like tecovirimat (−7.7 kcal/mol). Key interactions include H-bonds with Leu631 and Arg634 residues .

- Validation : MD simulations (100 ns) assess binding stability (RMSD < 2 Å). Discrepancies between in silico predictions and in vitro IC values (e.g., 5–10 μM in plaque reduction assays) highlight the need for solvation-free energy corrections in docking models .

Advanced: How does the furan-2-yl substituent influence bioactivity and regioselectivity?

- Electron-rich π-system : The furan ring enhances binding to hydrophobic pockets (e.g., MPXV A42R profilin-like protein) via π-π stacking with His124. Analogues without furan show 3–5× reduced potency .

- Regioselectivity : Substitution at the 3-position of furan (vs. 2- or 5-) minimizes steric clashes in the DPol active site, as shown in SAR studies of related compounds .

Advanced: How can researchers resolve contradictions between computational binding predictions and experimental inhibition assays?

- Free energy perturbation (FEP) : Calibrates docking scores by calculating ΔΔG values for ligand mutations (e.g., replacing furan with thiophene) .

- Experimental triage : Prioritize compounds with both favorable docking scores (−8.0 to −10.0 kcal/mol) and ligand efficiency (>0.3 kcal/mol/atom). For example, methanesulfonamides with logP < 3.5 show better correlation between in silico and cell-based assays .

Basic: What biochemical assays are used to evaluate its enzyme inhibition?

- DPol inhibition : Fluorescence-polarization assays with H-labeled dNTPs measure IC values. Positive controls include cidofovir (IC = 1.2 μM) .

- Cellular toxicity : MTT assays on Vero cells (CC > 50 μM indicates selectivity) .

- Protease stability : Incubation with human liver microsomes (HLMs) quantifies metabolic half-life () for lead optimization .

Advanced: What strategies improve the pharmacokinetic profile of this compound?

- Solubility : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) enhance aqueous solubility (>100 μg/mL) .

- BBB penetration : LogD adjustments (target 1.5–2.5) via substituent modification (e.g., replacing methylsulfonamide with trifluoromethanesulfonamide) improve CNS availability in rodent models .

- Metabolic stability : Deuteration of the piperidine C-H bonds reduces CYP3A4-mediated oxidation, extending from 2.1 to 6.8 hours in rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.